4-{[(2,4-dimethoxyphenyl)carbamoyl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
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Overview
Description
4-{[(2,4-DIMETHOXYPHENYL)CARBAMOYL]AMINO}-N-(5-METHYL-3-ISOXAZOLYL)BENZENESULFONAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a benzenesulfonamide group, an isoxazole ring, and a dimethoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2,4-DIMETHOXYPHENYL)CARBAMOYL]AMINO}-N-(5-METHYL-3-ISOXAZOLYL)BENZENESULFONAMIDE typically involves multiple steps, including the formation of the benzenesulfonamide core, the introduction of the isoxazole ring, and the attachment of the dimethoxyphenyl group. Common reagents used in these reactions include sulfonyl chlorides, isoxazole derivatives, and dimethoxyphenyl amines. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[(2,4-DIMETHOXYPHENYL)CARBAMOYL]AMINO}-N-(5-METHYL-3-ISOXAZOLYL)BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions may involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
4-{[(2,4-DIMETHOXYPHENYL)CARBAMOYL]AMINO}-N-(5-METHYL-3-ISOXAZOLYL)BENZENESULFONAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anti-cancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(2,4-DIMETHOXYPHENYL)CARBAMOYL]AMINO}-N-(5-METHYL-3-ISOXAZOLYL)BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **4-{[(2,4-DIMETHOXYPHENYL)CARBAMOYL]AMINO}-N-(5-METHYL-3-ISOXAZOLYL)BENZENESULFONAMIDE shares structural similarities with other benzenesulfonamide derivatives and isoxazole-containing compounds.
Other similar compounds: include 4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol.
Uniqueness
The uniqueness of 4-{[(2,4-DIMETHOXYPHENYL)CARBAMOYL]AMINO}-N-(5-METHYL-3-ISOXAZOLYL)BENZENESULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H20N4O6S |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]urea |
InChI |
InChI=1S/C19H20N4O6S/c1-12-10-18(22-29-12)23-30(25,26)15-7-4-13(5-8-15)20-19(24)21-16-9-6-14(27-2)11-17(16)28-3/h4-11H,1-3H3,(H,22,23)(H2,20,21,24) |
InChI Key |
NZLHRDJOMKMHFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
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